molecular formula C15H21N3O8 B14022020 N1,N3-bis(2,3-dihydroxypropyl)-N1-methyl-5-nitroisophthalamide

N1,N3-bis(2,3-dihydroxypropyl)-N1-methyl-5-nitroisophthalamide

Cat. No.: B14022020
M. Wt: 371.34 g/mol
InChI Key: UNIFYFDKIJGRNX-UHFFFAOYSA-N
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Description

N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and a nitro group attached to a benzene ring. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and imaging agent industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE typically involves the reaction of 5-nitroisophthalic acid with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, carbonyl compounds, and substituted benzene derivatives .

Scientific Research Applications

N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Utilized in the development of imaging agents for diagnostic purposes.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups facilitate hydrogen bonding with target molecules, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H21N3O8

Molecular Weight

371.34 g/mol

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-3-N-methyl-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C15H21N3O8/c1-17(6-13(22)8-20)15(24)10-2-9(3-11(4-10)18(25)26)14(23)16-5-12(21)7-19/h2-4,12-13,19-22H,5-8H2,1H3,(H,16,23)

InChI Key

UNIFYFDKIJGRNX-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CO)O)C(=O)C1=CC(=CC(=C1)C(=O)NCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

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